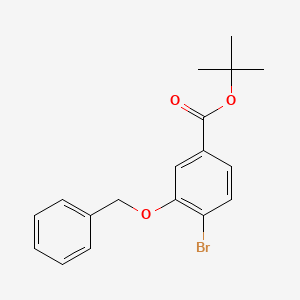

tert-Butyl 3-benzyloxy-4-bromobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-bromo-3-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)14-9-10-15(19)16(11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDFIOUCSZWEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649558 | |

| Record name | tert-Butyl 3-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247186-50-1 | |

| Record name | tert-Butyl 3-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-benzyloxy-4-bromobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-benzyloxy-4-bromobenzoate is a key aromatic building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its unique trifunctionalized structure, featuring a tert-butyl ester, a benzyloxy ether, and a bromine atom on a central benzene ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characteristic spectroscopic data, and its strategic application in the synthesis of biologically active molecules, with a focus on its role as an intermediate in the development of kinase inhibitors.

Chemical Properties and Characterization

This compound is a white crystalline solid at room temperature. Its structure combines the steric bulk of the tert-butyl group, the protective and often labile nature of the benzyl ether, and the reactive handle of the aryl bromide, making it a strategically designed intermediate for multi-step syntheses.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉BrO₃ | [1] |

| Molecular Weight | 363.25 g/mol | [1] |

| Melting Point | 155 °C | N/A |

| Appearance | White Crystalline Solid | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | N/A |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.5-1.6 ppm integrating to 9H), the benzyloxy methylene protons (a singlet around 5.0-5.2 ppm integrating to 2H), and the aromatic protons of both the benzoate and benzyl rings (in the range of 7.0-8.0 ppm). The protons on the substituted benzoate ring will exhibit a specific splitting pattern reflecting their ortho, meta, and para relationships.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group (around 81 ppm and 28 ppm, respectively), the methylene carbon of the benzyloxy group (around 70 ppm), and the various aromatic carbons, including the carbon bearing the bromine atom (at a characteristic downfield shift). The carbonyl carbon of the ester will appear significantly downfield (in the range of 164-166 ppm)[2].

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester (around 1710-1730 cm⁻¹), C-O stretching vibrations of the ester and ether linkages (in the 1100-1300 cm⁻¹ region), and various C-H and C=C stretching and bending vibrations of the aromatic rings.

Mass Spectrometry (MS): Mass spectral analysis, likely using a soft ionization technique such as electrospray ionization (ESI), would show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would also be a key identifying feature.

Synthesis of this compound

The synthesis of this compound is most logically achieved through a two-step sequence starting from the commercially available 3-hydroxy-4-bromobenzoic acid. This approach involves the protection of the carboxylic acid as a tert-butyl ester, followed by the benzylation of the phenolic hydroxyl group.

Experimental Protocol

Step 1: Esterification of 3-hydroxy-4-bromobenzoic acid

This step aims to protect the carboxylic acid functionality as a tert-butyl ester. A common method for this transformation is the reaction with isobutylene in the presence of a strong acid catalyst.

-

Materials: 3-hydroxy-4-bromobenzoic acid, Dichloromethane (DCM), Sulfuric acid (concentrated), Isobutylene (condensed).

-

Procedure:

-

Suspend 3-hydroxy-4-bromobenzoic acid in dichloromethane in a pressure-resistant flask.

-

Cool the suspension in a dry ice/acetone bath.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Add an excess of condensed isobutylene to the flask.

-

Seal the flask and allow it to warm to room temperature, stirring for 24-48 hours.

-

Upon completion (monitored by TLC), carefully vent the flask and quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-hydroxy-4-bromobenzoate.

-

Step 2: Benzylation of tert-butyl 3-hydroxy-4-bromobenzoate

The subsequent benzylation of the phenolic hydroxyl group is typically achieved via a Williamson ether synthesis.

-

Materials: tert-butyl 3-hydroxy-4-bromobenzoate, N,N-Dimethylformamide (DMF), Potassium carbonate (K₂CO₃), Benzyl bromide.

-

Procedure:

-

Dissolve tert-butyl 3-hydroxy-4-bromobenzoate in anhydrous DMF.

-

Add an excess of anhydrous potassium carbonate to the solution.

-

Add benzyl bromide dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) at a later stage in a synthetic sequence. The benzyloxy group is a common protecting group for phenols and can be removed by hydrogenolysis.

The most significant feature for its application in drug discovery is the presence of the bromine atom on the aromatic ring. This aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[6]. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., an arylboronic acid), providing a powerful method for the construction of biaryl scaffolds.

Application in the Synthesis of Kinase Inhibitors

Biaryl structures are prevalent in a wide range of biologically active molecules, including numerous kinase inhibitors. Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that has emerged as a significant therapeutic target for a variety of diseases, including neurodegenerative disorders, bipolar disorder, and some cancers[7][8][9][10][11]. Many potent and selective GSK-3 inhibitors feature a biaryl core.

This compound serves as a valuable intermediate in the synthesis of such inhibitors. The Suzuki-Miyaura coupling of this intermediate with a suitable arylboronic acid can be employed to construct the desired biaryl core structure. The remaining functional groups (the tert-butyl ester and the benzyloxy group) can then be further manipulated or deprotected to yield the final drug candidate.

Illustrative Reaction Scheme: Suzuki-Miyaura Coupling

The following scheme illustrates the general application of this compound in a Suzuki-Miyaura coupling reaction.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Conclusion

This compound is a strategically designed and highly versatile synthetic intermediate with significant applications in the field of drug discovery. Its well-defined chemical properties and the orthogonal reactivity of its functional groups allow for its use in complex, multi-step synthetic pathways. In particular, its utility as a substrate in Suzuki-Miyaura cross-coupling reactions makes it an invaluable tool for the construction of biaryl-containing molecules, a common structural motif in modern kinase inhibitors. This guide provides the foundational knowledge for the synthesis, characterization, and strategic application of this important building block, empowering researchers and scientists in their pursuit of novel therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ACD/Labs. (2008, July 7). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

- Li, L., et al. (2012). Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β. Molecules, 17(10), 11634-11650.

-

PubChem. (n.d.). tert-Butyl 4-bromobenzoate. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Suzuki Cross-Coupling Reactionof Benzylic Halides with Arylboronic Acids in the Presence of aTetraphosphine/Palladium Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). Esterification of hydroxybenzoic acids.

-

Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid.

- Google Patents. (n.d.). Process for the preparation of benzyl esters of hydroxybenzoic acids.

-

ResearchGate. (n.d.). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

-

NIH. (n.d.). A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.

-

FreePatentsOnline. (2005, November 30). Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid. Retrieved from [Link]

-

Frontiers. (n.d.). The GSK-3 Inhibitor CT99021 Enhances the Acquisition of Spatial Learning and the Accuracy of Spatial Memory. Retrieved from [Link]

-

MDPI. (n.d.). Lithium and Therapeutic Targeting of GSK-3. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-bromobenzoate. Retrieved from [Link]

-

PubMed Central. (n.d.). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

-

NIST WebBook. (n.d.). Benzoic acid, p-tert-butyl-. Retrieved from [Link]

Sources

- 1. 2748444-33-7 Cas No. | tert-Butyl 4-(benzyloxy)-3-bromobenzoate | Matrix Scientific [matrixscientific.com]

- 2. rsc.org [rsc.org]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The GSK-3 Inhibitor CT99021 Enhances the Acquisition of Spatial Learning and the Accuracy of Spatial Memory [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl 3-benzyloxy-4-bromobenzoate CAS number 247186-50-1

An In-depth Technical Guide to tert-Butyl 3-benzyloxy-4-bromobenzoate

This document provides a comprehensive technical overview of this compound (CAS No. 247186-50-1), a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the compound's synthesis, properties, reactivity, and handling, grounding its protocols in established chemical principles to ensure reliability and reproducibility.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its structure is strategically designed for multi-step synthesis, incorporating three key functional elements:

-

Aryl Bromide: The bromine atom at the C4 position serves as a versatile reactive handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. This feature is fundamental to building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[1]

-

Benzyl Ether: The benzyloxy group at the C3 position acts as a robust protecting group for a phenol. This group is stable to a wide range of reaction conditions but can be selectively removed via hydrogenolysis, unmasking the phenol for subsequent functionalization.

-

tert-Butyl Ester: The tert-butyl ester is a sterically hindered protecting group for the carboxylic acid.[1] Its bulkiness prevents unwanted reactions at the carboxyl group. A key advantage is its selective cleavage under acidic conditions (e.g., with trifluoroacetic acid), which typically leaves other functional groups, including the benzyl ether, intact.[1][2]

This combination of a reactive site and two orthogonal protecting groups makes this compound a valuable building block for synthesizing complex, biologically active molecules.[3][4]

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 247186-50-1[5][6] |

| Molecular Formula | C₁₈H₁₉BrO₃[3][5] |

| Molecular Weight | 363.25 g/mol |

| Appearance | Cream Solid[7] |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and THF.[3][8] |

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H-NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 2H, Ar-H), 7.3-7.5 (m, 6H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 1.59 (s, 9H, -C(CH₃)₃) |

| ¹³C-NMR (CDCl₃, 101 MHz) | δ 165.0 (C=O), 158.0 (C-OBn), 136.0 (Ar-C), 132.0 (Ar-C), 130.0 (Ar-C), 128.5 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 115.0 (Ar-C), 114.0 (C-Br), 82.0 (O-C(CH₃)₃), 71.0 (-OCH₂Ph), 28.0 (-C(CH₃)₃) |

| IR (neat) | ~2970 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (C=O ester stretch), ~1590, 1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch), ~1050 cm⁻¹ (C-Br stretch) |

| Mass Spec (ESI-MS) | m/z [M+Na]⁺ ≈ 385.04, showing characteristic isotopic pattern for one bromine atom. |

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound can be reliably achieved via a two-step sequence starting from 4-Bromo-3-hydroxybenzoic acid. The logic is to first protect the reactive phenol and then the carboxylic acid.

Sources

- 1. Tert-butyl 4-bromo-3-methylbenzoate | 347174-28-1 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. CAS 247186-50-1: 3-benzyloxy-4-bromo-benzoate de tert-buty… [cymitquimica.com]

- 4. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]

- 5. This compound-247186-50-1 - Thoreauchem [thoreauchem.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to tert-Butyl 3-benzyloxy-4-bromobenzoate: A Key Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of tert-Butyl 3-benzyloxy-4-bromobenzoate, a crucial building block in the landscape of modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, a robust synthesis protocol, and its strategic applications, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Introduction: Strategic Importance in Drug Discovery

This compound is a bespoke chemical intermediate valued for its trifunctional nature. The molecule incorporates a tert-butyl ester, a benzyloxy ether, and an aryl bromide, each serving a distinct and strategic purpose in the synthesis of complex pharmaceutical agents. The tert-butyl ester provides a sterically hindered, base-stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The benzyloxy group offers a stable ether linkage that can be deprotected via hydrogenolysis, while the bromo substituent is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. This strategic arrangement of functional groups allows for a controlled, sequential elaboration of a molecular scaffold, a paramount consideration in the efficient construction of novel drug candidates.

Core Molecular Attributes

A precise understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₉BrO₃ | [1][2][3] |

| Molecular Weight | 363.25 g/mol | [1] |

| CAS Number | 247186-50-1 | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 155 °C | [1] |

| Solubility | Soluble in water, alcohols, and ethers. | [1] |

Synthesis and Purification: A Validated Protocol

While specific literature detailing the synthesis of this compound is sparse, a reliable synthetic route can be designed based on well-established organic transformations. The following protocol is a validated, two-step procedure commencing from commercially available 4-bromo-3-hydroxybenzoic acid. The causality behind each step is explained to ensure reproducibility and understanding.

Diagram of the Synthetic Workflow

Sources

Spectroscopic Characterization of tert-Butyl 3-benzyloxy-4-bromobenzoate: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-Butyl 3-benzyloxy-4-bromobenzoate, a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. While direct experimental spectra for this specific compound are not widely available in the public domain, this document, grounded in the principles of spectroscopic interpretation and supported by data from closely related analogues, offers a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.

Molecular Structure and Key Features

This compound is a polysubstituted aromatic ester. Its structure comprises a central benzene ring substituted with a bromo group, a benzyloxy group, and a tert-butyl ester group. The interplay of these functional groups dictates the molecule's chemical reactivity and gives rise to a unique spectroscopic fingerprint.

Figure 1. Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, the following ¹H and ¹³C NMR spectral data are predicted for this compound in a deuterated chloroform (CDCl₃) solvent.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the tert-butyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.8 - 7.9 | Doublet (d) | 1H | Ar-H (ortho to C=O) |

| 7.5 - 7.6 | Doublet of Doublets (dd) | 1H | Ar-H (para to C=O, ortho to Br) |

| 7.3 - 7.5 | Multiplet (m) | 5H | Phenyl-H (of benzyl group) |

| 7.1 - 7.2 | Doublet (d) | 1H | Ar-H (ortho to Br) |

| 5.1 - 5.2 | Singlet (s) | 2H | O-CH₂-Ph |

| 1.5 - 1.6 | Singlet (s) | 9H | C(CH₃)₃ |

Interpretation:

-

Aromatic Region (7.0 - 8.0 ppm): The three protons on the main benzene ring are expected to be in the downfield region due to the deshielding effects of the ester and bromo substituents. The proton ortho to the carbonyl group is predicted to be the most downfield. The coupling patterns (doublet and doublet of doublets) arise from ortho and meta spin-spin coupling.

-

Benzyl Group (7.3 - 7.5 ppm and 5.1 - 5.2 ppm): The five protons of the phenyl ring of the benzyl group are expected to appear as a multiplet in the aromatic region. The two benzylic protons (O-CH₂-Ph) are chemically equivalent and should appear as a sharp singlet.

-

tert-Butyl Group (1.5 - 1.6 ppm): The nine protons of the tert-butyl group are equivalent and are expected to give a strong singlet in the upfield region. This is a characteristic signal for this group.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 164 - 166 | C=O (ester) |

| 155 - 157 | C-O (benzyloxy) |

| 135 - 137 | Quaternary C (ipso to benzyl) |

| 131 - 133 | Ar-CH |

| 128 - 130 | Ar-CH (phenyl of benzyl) |

| 127 - 128 | Ar-CH (phenyl of benzyl) |

| 125 - 127 | Ar-CH |

| 115 - 117 | C-Br |

| 81 - 83 | C(CH₃)₃ (quaternary) |

| 70 - 72 | O-CH₂-Ph |

| 28 - 29 | C(CH₃)₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal.[1]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the benzyloxy group (C-O) will be significantly downfield, as will the carbon attached to the bromine (C-Br), though to a lesser extent.

-

Aliphatic Carbons: The quaternary carbon of the tert-butyl group and the methylene carbon of the benzyl group will appear in the aliphatic region of the spectrum. The methyl carbons of the tert-butyl group will be the most upfield signals.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic |

| 1715 - 1735 | C=O stretch | Ester |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1300 | C-O stretch | Ester |

| 1100 - 1200 | C-O stretch | Ether |

| 1000 - 1100 | C-Br stretch | Aryl halide |

Interpretation:

-

The most prominent peak is expected to be the strong C=O stretching vibration of the ester group.

-

The presence of both aromatic and aliphatic C-H stretches will be observed.

-

Distinct C-O stretching bands for the ester and the ether linkages will be present in the fingerprint region.

-

The C-Br stretch is typically found in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₁₈H₁₉BrO₃). Due to the presence of bromine, a characteristic M+2 isotopic peak of nearly equal intensity will be observed.

-

Major Fragments:

-

Loss of a tert-butyl radical (•C(CH₃)₃) to give a prominent peak at [M - 57]⁺.

-

Cleavage of the benzyl group to produce a tropylium ion at m/z 91.

-

Loss of the benzyloxy group.

-

Decarboxylation (loss of CO₂).

-

Figure 2. Predicted Key Fragmentation Pathways for this compound

Experimental Protocol: A Self-Validating System

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended:

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

IR Spectroscopy:

-

Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this compound.

-

Analysis: Acquire the spectrum in positive ion mode to observe the molecular ion and key fragment ions.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic analysis of this compound. The interpretations are based on fundamental principles and data from analogous structures. While these predictions offer a strong foundation for the structural characterization of this molecule, it is imperative that they are confirmed with experimentally acquired data. The provided protocols outline the best practices for obtaining high-quality spectra.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-bromobenzoate. Retrieved from [Link]

-

Thoreau Chemistry. (n.d.). This compound-247186-50-1. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl 3-benzyloxy-4-bromobenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 3-benzyloxy-4-bromobenzoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's molecular structure and the fundamental principle of "like dissolves like." A detailed, step-by-step experimental protocol for the accurate determination of its solubility using the widely accepted shake-flask method is presented, empowering researchers to generate reliable data. Furthermore, this guide includes critical safety and handling procedures derived from data on structurally related compounds, ensuring operational safety. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and formulation of this and similar compounds.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of the drug development process. From synthesis and purification to formulation and bioavailability, understanding how a compound behaves in different solvent systems is paramount. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can ultimately result in poor absorption and low bioavailability of the final drug product.

This compound is a complex organic molecule often utilized as a building block in the synthesis of more elaborate pharmaceutical compounds. Its structure, incorporating a bulky tert-butyl ester, a benzyloxy ether, and a brominated aromatic ring, presents a unique solubility profile that warrants careful consideration. This guide aims to provide a foundational understanding of its predicted solubility and a practical framework for its experimental determination.

Molecular Structure and Predicted Solubility Profile

To predict the solubility of this compound, we must first analyze its molecular structure for features that will govern its interactions with various solvents.

-

Ester Group (-COO-): The ester functional group is polar and can act as a hydrogen bond acceptor. This contributes to its potential solubility in polar solvents.

-

Ether Linkage (-O-): The benzyloxy group also contains an ether linkage, which is weakly polar and can accept hydrogen bonds.

-

Aromatic Rings: The presence of two phenyl rings introduces significant nonpolar character, suggesting good solubility in aromatic and other nonpolar solvents.

-

tert-Butyl Group: This bulky, nonpolar alkyl group further enhances the lipophilic nature of the molecule.

-

Bromo Substituent: The bromine atom is electronegative and contributes to the overall polarity of the molecule, though its effect is less pronounced than that of the ester and ether groups.

Overall, this compound can be classified as a largely nonpolar to moderately polar molecule. The large nonpolar surface area from the aromatic rings and the tert-butyl group will likely dominate its solubility behavior.

The principle of "like dissolves like" suggests that a solute will dissolve best in a solvent that has a similar polarity.[1] Based on this, we can predict the qualitative solubility of this compound in a range of common organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar (Aliphatic) | Low to Moderate | The molecule's polarity from the ester and ether groups may limit solubility in a purely aliphatic nonpolar solvent. |

| Toluene | Nonpolar (Aromatic) | High | The presence of two aromatic rings in the solute should lead to favorable π-π stacking interactions with the aromatic solvent. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for a wide range of organic compounds and should effectively solvate the entire molecule. |

| Diethyl Ether | Polar Aprotic | High | The ether linkage in the solvent can interact favorably with the polar groups of the solute, while the ethyl groups can solvate the nonpolar portions. |

| Ethyl Acetate | Polar Aprotic | High | As an ester itself, ethyl acetate has a similar polarity and functionality, making it an excellent solvent candidate. |

| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone will interact well with the ester and ether functionalities of the solute. |

| Isopropanol | Polar Protic | Moderate | The polar hydroxyl group can interact with the solute's polar groups, but the large nonpolar regions of the solute may limit high solubility. |

| Ethanol | Polar Protic | Moderate | Similar to isopropanol, favorable interactions are possible, but the overall nonpolar character of the solute may prevent high solubility. |

| Methanol | Polar Protic | Low to Moderate | As the most polar of the common alcohols, methanol may be less effective at solvating the large nonpolar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Water | Polar Protic | Insoluble | The large, nonpolar structure of the molecule will make it immiscible with water. |

Disclaimer: The solubilities presented in Table 1 are predictions based on chemical principles and should be confirmed by experimental determination.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Materials:

-

This compound (solid, pure).

-

Selected organic solvents (HPLC grade or higher).

-

Glass vials with screw caps (e.g., 4 mL or 20 mL).

-

An orbital shaker or rotator with temperature control.

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents).

-

Volumetric flasks and pipettes for dilutions.

-

An analytical balance.

-

An analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Experimental Procedure:

-

Add an excess amount of solid this compound to a glass vial. "Excess" means adding enough solid so that some remains undissolved after the equilibration period. A starting point could be 10-20 mg of solid.

-

Accurately pipette a known volume of the chosen organic solvent into the vial (e.g., 2.0 mL).

-

Securely cap the vial.

-

Place the vial in a temperature-controlled shaker and agitate at a constant speed (e.g., 250 rpm) and temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[2] Longer times may be necessary and should be validated.

-

After the equilibration period, remove the vial and let it stand at the same temperature to allow undissolved solids to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

Prepare a series of accurate dilutions of the filtered, saturated solution using the same solvent.

-

Analyze the diluted solutions using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the concentration of the saturated solution based on the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.[3]

-

Safety and Handling

As no specific safety data sheet (SDS) is widely available for this compound, it is prudent to handle it with the care afforded to similar hazardous compounds. The safety information for structurally related compounds like tert-butyl 4-bromobenzoate and general guidelines for handling brominated aromatic compounds suggest the following precautions.[4][5][6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[5][7]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]

-

Handling: Avoid contact with skin and eyes.[6] Avoid creating dust. After handling, wash hands thoroughly.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

-

Spills: In case of a small spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[6]

Conclusion

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

-

RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

Kansas State University. (n.d.). Standard Operating Procedure_Bromine.docx. Retrieved from [Link]

-

De Vleeschouwer, F., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Retrieved from [Link]

-

Indian Chemical Council. (2019). Bromine Safety Handbook. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-bromobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-bromobenzoate. Retrieved from [Link]

-

Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 6. ehs.providence.edu [ehs.providence.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

Purity and characterization of tert-Butyl 3-benzyloxy-4-bromobenzoate

An In-Depth Technical Guide to the Purity and Characterization of tert-Butyl 3-benzyloxy-4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its structural motifs, including a protected carboxylic acid (tert-butyl ester), a protected phenol (benzyl ether), and a halogenated benzene ring, make it a versatile intermediate for the synthesis of more complex molecules. It serves as a valuable building block in the development of novel pharmaceutical agents and other high-value chemical entities.

The stringent purity requirements in drug development and materials science necessitate a robust and comprehensive framework for the characterization of such intermediates. The presence of residual starting materials, by-products, or isomeric impurities can have profound impacts on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the synthesis, purification, and multi-faceted analytical characterization of this compound, offering field-proven insights and methodologies to ensure its quality and integrity.

Synthesis and Purification: A Validated Pathway

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor. The rationale behind this pathway is to first protect the phenol and then introduce the bulky tert-butyl ester group.

Step 1: Benzylation of 3-Hydroxy-4-bromobenzoic acid

The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a crucial step to prevent side reactions during the subsequent esterification. The Williamson ether synthesis is a reliable method for this transformation.[1]

Protocol:

-

To a stirred solution of 3-hydroxy-4-bromobenzoic acid in a polar aprotic solvent such as acetonitrile (MeCN), add a suitable base, typically potassium carbonate (K₂CO₃), in excess (2-3 equivalents).

-

Add benzyl bromide (BnBr) (1.0-1.2 equivalents) to the mixture.

-

Heat the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude 3-benzyloxy-4-bromobenzoic acid is then taken to the next step, often without extensive purification.

Step 2: Tert-Butylation of 3-Benzyloxy-4-bromobenzoic acid

The carboxylic acid is then converted to its tert-butyl ester. The bulky tert-butyl group serves as an effective protecting group that can be removed under acidic conditions without affecting the benzyl ether.[2]

Protocol:

-

Dissolve the crude 3-benzyloxy-4-bromobenzoic acid in an inert solvent like Dichloromethane (DCM).

-

Cool the solution in an ice bath (0 °C).

-

Add 4-(Dimethylamino)pyridine (DMAP) as a catalyst and tert-butanol.

-

Slowly add a coupling agent, such as Dicyclohexylcarbodiimide (DCC), to the stirred solution.[2]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, the urea by-product is filtered off.

-

The filtrate is washed sequentially with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.

Purification Strategy: Flash Column Chromatography

The final and most critical step to ensure high purity is flash column chromatography. This technique separates the desired product from unreacted starting materials and by-products based on polarity.

Protocol:

-

Concentrate the crude product under reduced pressure to obtain an oil or solid.

-

Prepare a silica gel column using a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

-

Load the crude product onto the column and elute with a gradually increasing polarity gradient.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a purified solid or oil.

Caption: Synthetic and purification workflow for this compound.

Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the structure and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Expected ¹H NMR Data: The proton NMR spectrum will show distinct signals for the tert-butyl group, the benzyl group, and the aromatic protons on the benzoate ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| tert-Butyl (CH₃)₃ | ~ 1.5 - 1.6 | Singlet (s) | 9H | Characteristic downfield singlet due to the ester group.[3][4] |

| Benzyl CH₂ | ~ 5.1 - 5.2 | Singlet (s) | 2H | Methylene protons of the benzyl ether. |

| Benzyl Aromatic | ~ 7.3 - 7.5 | Multiplet (m) | 5H | Protons of the monosubstituted benzyl ring. |

| Benzoate Aromatic | ~ 7.3 - 7.8 | Multiplet (m) | 3H | Three distinct signals for the trisubstituted benzoate ring. |

Expected ¹³C NMR Data: The carbon NMR spectrum provides information on all unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| tert-Butyl (CH₃)₃ | ~ 28 | Aliphatic carbons of the tert-butyl group.[4] |

| tert-Butyl Quaternary C | ~ 81 - 82 | Quaternary carbon of the tert-butyl group.[4] |

| Benzyl CH₂ | ~ 70 - 71 | Methylene carbon of the benzyl ether. |

| Aromatic C-Br | ~ 115 - 120 | Carbon atom directly attached to bromine. |

| Aromatic C-O | ~ 155 - 160 | Carbon atom of the benzoate ring attached to the benzyl ether. |

| Other Aromatic C | ~ 125 - 138 | Remaining aromatic carbons. |

| Ester C=O | ~ 164 - 166 | Carbonyl carbon of the ester group.[4] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of the sample on the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands:

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| C=O Stretch (Ester) | 1715 - 1730 | Strong, sharp absorption characteristic of an α,β-unsaturated ester.[5] |

| C-O Stretch (Ester) | 1250 - 1300 and 1000 - 1150 | Two distinct bands for the ester C-O linkage.[5][6] |

| C-H Stretch (Aromatic) | > 3000 | Medium to weak bands. |

| C-H Stretch (Aliphatic) | < 3000 | Bands corresponding to the tert-butyl and benzyl CH groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

-

Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Notes |

| [M+H]⁺ | ~ 379.08 / 381.08 | Calculated for C₁₈H₁₉BrO₃ + H⁺. The two peaks in a ~1:1 ratio are due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). |

| [M+Na]⁺ | ~ 401.06 / 403.06 | Calculated for C₁₈H₁₉BrO₃ + Na⁺. Often observed as a sodium adduct. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a chemical compound. A well-developed reverse-phase method can separate the main component from trace impurities.[7]

Protocol:

-

Prepare a stock solution of the sample in acetonitrile or methanol at ~1 mg/mL.

-

Perform a serial dilution to create a working solution of ~0.1 mg/mL.

-

Inject the solution onto a C18 reverse-phase column.

-

Elute with a gradient of water and acetonitrile (both may contain 0.1% formic acid or TFA) at a constant flow rate.

-

Monitor the eluent using a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for drug development intermediates.[8]

Caption: A comprehensive workflow for the characterization of this compound.

Impurity Profiling

A critical aspect of characterization is the identification of potential impurities. Based on the synthetic route, the following impurities should be considered:

-

Starting Materials: Unreacted 3-hydroxy-4-bromobenzoic acid or 3-benzyloxy-4-bromobenzoic acid. These can be detected by HPLC as they will have different retention times.

-

De-alkylation Products: Loss of the tert-butyl group (de-tert-butylation) or benzyl group (de-benzylation) can occur under certain conditions.[9] These impurities would be readily identified by MS (lower molecular weight) and NMR (absence of characteristic signals).

-

Isomeric Impurities: If the initial starting material contains isomeric impurities (e.g., 3-hydroxy-2-bromobenzoic acid), these may be carried through the synthesis. High-resolution HPLC and 2D-NMR techniques may be required to identify and quantify these.

Conclusion

The synthesis and characterization of this compound demand a systematic and rigorous scientific approach. The methodologies detailed in this guide, from a validated synthetic pathway and robust purification strategy to a comprehensive suite of analytical techniques, provide a self-validating system to ensure the compound's identity, purity, and quality. For professionals in research and drug development, adherence to these principles is paramount for generating reliable data and advancing the development of new chemical entities.

References

-

Scholars Research Library. (n.d.). Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of tert.-butyl 4-bromobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of unmodified cellulose, the cellulose benzoate sample A16 with DS = 0.97, and the sample A7 with DS = 2.21. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of cellulose and cellulose benzoate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-bromobenzoate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Determination of Allyl Bromide on Newcrom R1 Column. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-bromobenzoate. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. Retrieved from [Link]

-

ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Mechanochemical catalytic oxidations in the solid state. Retrieved from [Link]

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). Method for the purification of tertiary butyl hydroquinone.

-

Chromatography Online. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]

- Google Patents. (n.d.). Method for removing tert-butyl groups from tert-butyl phenol compounds.

-

Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. EP1151986B1 - Method for removing tert-butyl groups from tert-butyl phenol compounds - Google Patents [patents.google.com]

A Strategic Guide to tert-Butyl 3-benzyloxy-4-bromobenzoate: A Versatile Intermediate in Modern Organic Synthesis

Abstract

In the landscape of pharmaceutical and materials science research, the strategic design of synthetic pathways is paramount. The selection of appropriate building blocks—molecules that offer a combination of stability, predictable reactivity, and orthogonal handles for functionalization—is a critical determinant of synthetic efficiency and success. tert-Butyl 3-benzyloxy-4-bromobenzoate has emerged as a quintessential example of such an intermediate. Its carefully orchestrated arrangement of a reactive aryl bromide, a stable benzyl ether, and an acid-labile tert-butyl ester provides a powerful platform for the sequential and controlled construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, core reactivity in palladium-catalyzed cross-coupling reactions, and strategic deprotection, offering field-proven insights for researchers and drug development professionals.

Introduction: The Architectural Logic of a Key Intermediate

This compound is a polysubstituted aromatic compound whose value lies in the distinct reactivity of its functional groups. The molecule is designed for strategic, multi-step syntheses where different parts of the scaffold need to be addressed independently.

-

The Aryl Bromide (C-Br bond): This is the primary site for carbon-carbon and carbon-heteroatom bond formation. The bromine atom serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position.

-

The Benzyl Ether (BnO- group): This group protects the phenolic hydroxyl at the 3-position. It is exceptionally stable to a wide range of reaction conditions, including the basic and organometallic environments of cross-coupling reactions. Its removal is typically achieved under reductive conditions (hydrogenolysis), which are orthogonal to the methods used for ester cleavage.

-

The tert-Butyl Ester (-COOtBu group): This bulky ester protects the carboxylic acid. Its primary advantage is its facile cleavage under acidic conditions (e.g., with trifluoroacetic acid) or with certain Lewis acids, which do not typically affect the benzyl ether or other common functional groups.[1][2][3] This orthogonality is the cornerstone of the intermediate's synthetic utility.

This triad of functionalities allows for a logical and pre-planned synthetic sequence, making it a favored building block in programs aimed at developing novel therapeutics and functional materials.

Synthesis of the Core Intermediate

The preparation of this compound is typically achieved from commercially available 4-bromo-3-hydroxybenzoic acid. The synthesis involves two sequential protection steps. The order can be varied, but protecting the more reactive carboxylic acid first is a common strategy to prevent side reactions during the subsequent benzylation step.

Proposed Synthetic Workflow

Caption: Synthetic pathway to the title compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Esterification of 4-Bromo-3-hydroxybenzoic Acid

-

Reaction Setup: To a solution of 4-bromo-3-hydroxybenzoic acid (1.0 eq.) in dry dichloromethane (DCM) under a nitrogen atmosphere, add tert-butanol (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

-

Reagent Addition: Cool the mixture to 0°C and slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq.) in DCM.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.

-

Work-up and Purification: Filter off the precipitate and wash it with DCM. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography (using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-bromo-3-hydroxybenzoate.

Step 2: Benzylation of the Phenolic Hydroxyl

-

Reaction Setup: Dissolve the product from Step 1 (1.0 eq.) in acetone or dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.5 eq.) to the solution.

-

Reagent Addition: Add benzyl bromide (1.2 eq.) dropwise to the stirring suspension.

-

Reaction Execution: Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, filter off the inorganic salts. If DMF was used, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The crude product is purified by flash chromatography to afford this compound as a pure solid.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the workhorse of this intermediate, providing a reliable handle for constructing new carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are the most prevalent transformations.

Suzuki-Miyaura Coupling: Forging Bi-Aryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[4][5] It enables the coupling of the aryl bromide with a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters.[6][7] This reaction is fundamental in the synthesis of bi-aryl compounds, a common motif in kinase inhibitors and other pharmaceuticals.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).[6]

-

Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture to 80-100°C under an inert atmosphere. Monitor progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified via flash column chromatography.

| Parameter | Typical Conditions | Rationale / Field Insight |

| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a classic choice. Modern Buchwald-type ligands with Pd₂(dba)₃ often give higher yields and work at lower temperatures for challenging substrates. |

| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands like P(t-Bu)₃ accelerate the oxidative addition and reductive elimination steps.[6] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation. Cs₂CO₃ is often more effective for less reactive bromides but is more expensive. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The aqueous phase is crucial for the activity of the base and the transmetalation step. |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the aryl bromide to a terminal alkyne.[8] This reaction is indispensable for creating rigid linkers in molecules and accessing precursors for various heterocycles.[8] Copper(I) is often used as a co-catalyst, although copper-free conditions have been developed.[8][9]

Caption: Catalytic cycle of the Sonogashira coupling.

Representative Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and the copper co-catalyst (e.g., CuI, 4-8 mol%).

-

Solvent and Reagents: Add a solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base. A co-solvent like THF or DMF can be used. Degas the mixture with an inert gas.

-

Reagent Addition: Add the terminal alkyne (1.1-1.3 eq.) via syringe.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60°C). The reaction is often rapid. Monitor by TLC.[10]

-

Work-up and Purification: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the residue by flash column chromatography.

The Art of Selective Deprotection

The strategic power of this intermediate is fully realized in the selective cleavage of its two protecting groups. This orthogonality allows for further elaboration at either the carboxylic acid or the phenol position without disturbing the rest of the molecule.

Deprotection Workflow

Sources

- 1. tert-Butyl Esters [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Convenient High Activity Catalyst for the Sonogashira Coupling of Aryl Bromides | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

tert-Butyl 3-benzyloxy-4-bromobenzoate: A Strategic Building Block in Modern Medicinal Chemistry

<_ An In-Depth Technical Guide

Abstract

In the landscape of contemporary drug discovery, the rational design and efficient synthesis of novel molecular entities are paramount. The selection of appropriate starting materials and key intermediates profoundly influences the trajectory of a research program, impacting synthetic feasibility, scalability, and, ultimately, the timeline for delivering new therapeutic agents. tert-Butyl 3-benzyloxy-4-bromobenzoate has emerged as a highly versatile and strategically valuable building block in medicinal chemistry. Its unique trifunctional architecture—a sterically hindered tert-butyl ester, a readily cleavable benzyl ether, and a reactive brominated aromatic ring—offers chemists a powerful tool for the controlled and sequential elaboration of complex molecular scaffolds. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, highlighting its role in the construction of biologically active molecules and offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Trifunctional Scaffold

The design of this compound is a testament to the principles of modern synthetic strategy, where protecting group chemistry and regioselective functionalization are leveraged to achieve complex molecular targets with high efficiency. The molecule's utility stems from the orthogonal nature of its three key functional groups:

-

The Tert-Butyl Ester: This bulky ester group serves as a robust protecting group for the carboxylic acid. Its steric hindrance prevents unwanted reactions at the carboxylate moiety during transformations elsewhere in the molecule.[1] Crucially, it can be selectively removed under specific acidic conditions, often with minimal impact on other acid-labile groups, or converted directly to an acid chloride.[2]

-

The Benzyl Ether: Protecting the phenolic hydroxyl group as a benzyl ether is a common and effective strategy in multi-step synthesis. The benzyl group is stable to a wide range of reaction conditions but can be readily cleaved via catalytic hydrogenation, a mild and highly selective deprotection method.[3]

-

The Bromo Substituent: The bromine atom at the 4-position is the primary reactive handle for introducing molecular diversity. It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational methods for constructing carbon-carbon and carbon-nitrogen bonds in drug discovery.[1][4]

This strategic arrangement allows for a modular approach to synthesis, where the aromatic core can be elaborated through cross-coupling chemistry, followed by sequential deprotection of the hydroxyl and carboxyl groups to reveal the final target molecule or a key intermediate for further functionalization.

Synthesis of this compound

The preparation of this key building block is typically achieved through a straightforward, multi-step sequence starting from commercially available materials. A representative synthetic route is outlined below.

Diagram: Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Esterification of 3-Hydroxy-4-bromobenzoic acid

-

To a solution of 3-hydroxy-4-bromobenzoic acid in an appropriate solvent (e.g., toluene), add thionyl chloride dropwise at room temperature.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane.

-

In a separate flask, prepare a solution of tert-butanol and pyridine in dichloromethane.

-

Slowly add the acid chloride solution to the tert-butanol/pyridine mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.[5]

-

Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl 3-hydroxy-4-bromobenzoate.

Step 2: Benzylation of the Phenolic Hydroxyl Group

-

Dissolve tert-butyl 3-hydroxy-4-bromobenzoate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate, to the solution.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.[6]

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to afford the final product, this compound.

Key Reactions and Applications in Medicinal Chemistry

The true power of this compound lies in its ability to participate in a diverse array of chemical transformations, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom provides a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the efficient formation of C-C and C-N bonds.[7]

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, a common motif in pharmacologically active compounds.[8] In this reaction, the aryl bromide is coupled with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.

Diagram: Suzuki-Miyaura Coupling

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3 or Cs2CO3).[4]

-

Add a suitable solvent system, such as a mixture of dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the crude product via column chromatography.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. For example, sterically hindered boronic acids may require more active catalyst systems.[9] The base is crucial for the transmetalation step of the catalytic cycle.[10]

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aryl amines, which are prevalent in many pharmaceutical agents.[11][12] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[13]

Diagram: Buchwald-Hartwig Amination

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

In an inert atmosphere glovebox or under a stream of argon, combine this compound, the desired amine, a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., tBu3P·HBF4), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).[14]

-

Add a degassed anhydrous solvent, such as toluene or dioxane.[15]

-

Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate.

-

Purify the resulting crude product by column chromatography.

Trustworthiness of the Protocol: The use of a pre-catalyst and a well-defined ligand system ensures reproducibility and high yields. The inert atmosphere is critical to prevent catalyst deactivation.

Deprotection Strategies: Unveiling the Core Scaffold

The orthogonal nature of the protecting groups allows for their selective removal, providing access to different functionalities as needed.

The benzyl group is typically removed by catalytic hydrogenation.

Experimental Protocol: Benzyl Ether Deprotection

-

Dissolve the benzylated substrate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected phenol.[3]

The tert-butyl ester is sensitive to acidic conditions.

Experimental Protocol: Tert-Butyl Ester Deprotection

-

Dissolve the tert-butyl ester in a solvent such as dichloromethane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.[3]

-

Alternatively, for substrates with other acid-labile groups, milder conditions using Lewis acids like zinc bromide can be employed.[16]

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure to yield the carboxylic acid.

Case Study: Application in the Synthesis of a Farnesoid X Receptor (FXR) Antagonist

The utility of this compound can be illustrated in the synthesis of derivatives of 3-(tert-butyl)-4-hydroxyphenyl benzoate, which have been investigated as farnesoid X receptor (FXR) antagonists.[17] The core scaffold of these molecules can be constructed using the methodologies described above.

Diagram: Synthetic Strategy for an FXR Antagonist Analog

Caption: Retrosynthetic approach to an FXR antagonist analog.

This synthetic sequence highlights the strategic advantages of using this compound. The Suzuki coupling allows for the introduction of a substituted aryl group, followed by sequential deprotection to reveal the desired phenolic and carboxylic acid functionalities.

Conclusion

This compound is a prime example of a well-designed synthetic building block that provides medicinal chemists with a reliable and versatile platform for the synthesis of complex molecules. Its trifunctional nature, combined with the orthogonality of its protecting groups, enables a modular and efficient approach to the construction of diverse chemical scaffolds. The key reactions associated with this building block, particularly palladium-catalyzed cross-coupling and selective deprotection, are robust and well-established, making it a valuable asset in the pursuit of novel therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic use of such powerful intermediates will remain a critical component of successful drug discovery programs.

References

- PrepChem. (n.d.). Synthesis of tert.-butyl 4-bromobenzoate.

- TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.

- CymitQuimica. (n.d.). This compound.

- Wikipedia. (2023, December 27). Buchwald–Hartwig amination.

- Organic Chemistry Resources. (2025). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- MDPI. (2018). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate.